
N-(4-カルバモイルチオフェン-3-イル)キノキサリン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-carbamoylthiophen-3-yl)quinoxaline-2-carboxamide: is a chemical compound that has garnered attention in scientific research due to its unique structure and diverse applications. This compound is part of the quinoxaline family, which is known for its significant pharmacological and industrial uses.
科学的研究の応用
N-(4-carbamoylthiophen-3-yl)quinoxaline-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits significant antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: It is explored for its potential in treating infectious diseases and cancer.
Industry: The compound is used in materials science for developing new materials with unique properties.
準備方法
The synthesis of N-(4-carbamoylthiophen-3-yl)quinoxaline-2-carboxamide typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . The thiophene ring is then introduced through various synthetic routes, often involving the use of thiophene-3-carboxylic acid derivatives . Industrial production methods may adopt green chemistry principles to enhance efficiency and reduce environmental impact .
化学反応の分析
N-(4-carbamoylthiophen-3-yl)quinoxaline-2-carboxamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can yield quinoxaline-2-carboxamide derivatives with altered pharmacological properties.
Substitution: Substitution reactions, particularly at the thiophene ring, can introduce various functional groups, enhancing the compound’s biological activity. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
作用機序
The mechanism of action of N-(4-carbamoylthiophen-3-yl)quinoxaline-2-carboxamide involves its interaction with various molecular targets. It can cause DNA damage, leading to its antimicrobial and anticancer effects . The compound’s structure allows it to bind to specific enzymes and receptors, disrupting their normal function and leading to cell death .
類似化合物との比較
N-(4-carbamoylthiophen-3-yl)quinoxaline-2-carboxamide is unique due to its combined quinoxaline and thiophene structures. Similar compounds include:
Quinoxaline-2-carboxamide: Lacks the thiophene ring, resulting in different biological activities.
Thiophene-3-carboxamide: Lacks the quinoxaline core, leading to distinct pharmacological properties.
Quinoxaline-1,4-di-N-oxide derivatives: Known for their antimicrobial and anticancer activities but differ in their oxidation state and specific applications.
This compound’s unique structure and diverse applications make it a valuable subject for ongoing research and development in various scientific fields.
特性
IUPAC Name |
N-(4-carbamoylthiophen-3-yl)quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O2S/c15-13(19)8-6-21-7-12(8)18-14(20)11-5-16-9-3-1-2-4-10(9)17-11/h1-7H,(H2,15,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVRLLSXJGUEKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NC3=CSC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-chloro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2480500.png)
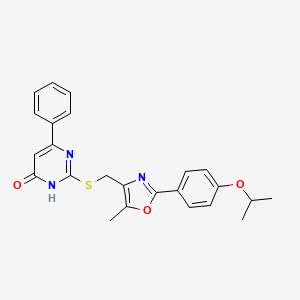
![N-[2-(dimethylamino)pyrimidin-5-yl]-2,5-dimethylbenzamide](/img/structure/B2480504.png)
![2-Cyclopropyl-4-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B2480507.png)
![9-(2,4-dimethoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2480508.png)
![2,5-dimethyl-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}furan-3-carboxamide](/img/structure/B2480509.png)
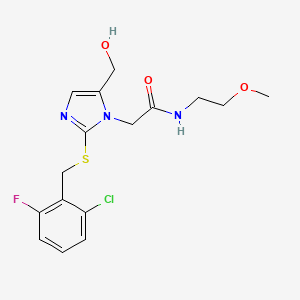
![Diethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}methylene)malonate](/img/structure/B2480512.png)
![Ethyl 5-[(3-bromobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate](/img/structure/B2480514.png)
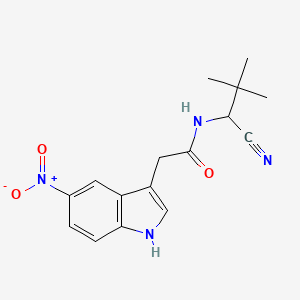
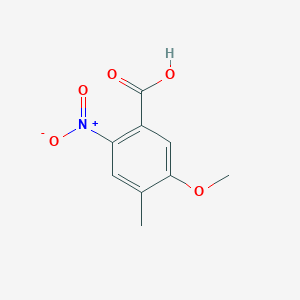
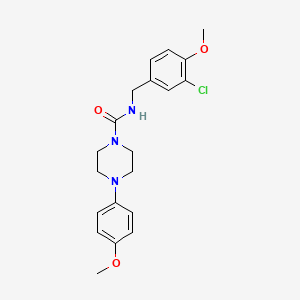
![4-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2480521.png)
![(6-Chloro-4-{[2-(thiophen-2-yl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2480522.png)
